4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride
Description
Properties
IUPAC Name |
4-(5-aminobenzimidazol-1-yl)butan-1-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c12-9-3-4-11-10(7-9)13-8-14(11)5-1-2-6-15;;/h3-4,7-8,15H,1-2,5-6,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFLVYBJQFAFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CN2CCCCO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Starting Materials and Their Specifications
| Component | Purity | Supplier Specifications | Role in Synthesis |
|---|---|---|---|
| o-Phenylenediamine | ≥98% | Anhydrous, Sigma-Aldrich | Benzimidazole core formation |
| Cyanogen bromide | 95% | TCI Chemicals | Cyclizing agent |
| 4-Chloro-1-butanol | ≥99% | Alfa Aesar | Alkylation reagent |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific | Salt formation |
The selection of high-purity o-phenylenediamine is critical to minimize side reactions such as polycondensation. Cyanogen bromide is preferred over other cyclizing agents (e.g., formic acid) due to its efficiency in forming the 5-amino substitution directly.
Stepwise Synthesis and Reaction Optimization
Formation of 5-Amino-1H-benzimidazole
The benzimidazole core is synthesized via a modified Phillips-Ladenburg reaction. o-Phenylenediamine (10 mmol) is reacted with cyanogen bromide (12 mmol) in ethanol under reflux for 6 hours. The reaction is quenched with ice-cold water, yielding a precipitate that is filtered and washed with ethanol.
Reaction Conditions :
Alkylation at the 1-Position
The 1-position of 5-amino-1H-benzimidazole is alkylated using 4-chloro-1-butanol in the presence of a base. A mixture of 5-amino-1H-benzimidazole (5 mmol), 4-chloro-1-butanol (7.5 mmol), and potassium carbonate (15 mmol) in dimethylformamide (DMF) is stirred at 80°C for 12 hours. The crude product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Key Optimization Parameters :
Dihydrochloride Salt Formation
The free base is converted to its dihydrochloride salt by treatment with HCl gas in ethanol. A solution of 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol (2 mmol) in ethanol is saturated with HCl gas at 0°C, resulting in immediate precipitation. The product is filtered, washed with cold ethanol, and dried under vacuum.
Critical Considerations :
- Temperature Control : Maintaining 0°C prevents decomposition of the hydrochloride salt.
- Solvent Purity : Anhydrous ethanol ensures minimal water content, avoiding hydrate formation.
- Yield: 95–98%
Purification and Analytical Characterization
Recrystallization and Purity Assessment
The dihydrochloride salt is recrystallized from a mixture of methanol and diethyl ether (1:3 v/v). Crystalline purity is validated via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient), showing a single peak at 254 nm (>99% purity).
Table 2: Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| 1H NMR (D2O) | δ 1.65 (m, 2H, CH2), δ 2.85 (t, 2H, NCH2), δ 3.55 (t, 2H, OCH2), δ 7.25–7.45 (m, 3H, Ar-H) | Confirms butanol chain and aromatic protons |
| IR (KBr) | 3350 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N benzimidazole) | Validates amine and heterocyclic groups |
| MS (ESI+) | m/z 278.18 [M+H]+ | Matches molecular formula C11H17Cl2N3O |
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Alkylation
An alternative approach employs the Mitsunobu reaction to couple 5-amino-1H-benzimidazole with 1,4-butanediol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. While this method offers higher regioselectivity (90–92% yield), its cost-effectiveness is inferior due to expensive reagents.
Solid-Phase Synthesis
Recent advancements explore solid-phase synthesis using Wang resin-bound benzimidazole precursors. Although this method facilitates automation, the overall yield remains suboptimal (55–60%) due to incomplete cleavage from the resin.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications for safety and efficiency:
Chemical Reactions Analysis
4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In the field of chemistry, 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions, such as oxidation and nucleophilic substitution, makes it valuable for developing new compounds with desired properties .
Biology
The compound is utilized in proteomics research , where it aids in studying protein interactions and functions. Due to its ability to bind to specific proteins or enzymes, it can influence their activity, thereby providing insights into biological pathways and mechanisms .
Case Study: Anticancer Activity
A study evaluating derivatives of benzimidazole compounds demonstrated that certain structural modifications could enhance their anticancer properties. The findings indicated that compounds similar to this compound exhibited significant activity against human colorectal carcinoma cell lines .
Industry
In industrial applications, this compound is employed in the production of various biochemical products. Its versatility allows for its use in drug formulation and development processes, making it an important component in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and function. The pathways involved in these interactions are crucial for understanding its effects in biological systems .
Comparison with Similar Compounds
4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride can be compared with other similar compounds, such as:
4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol: The non-dihydrochloride form.
5-Amino-1H-benzoimidazole: A simpler structure lacking the butan-1-ol side chain.
1H-benzoimidazole: The core structure without the amino group or butan-1-ol side chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct biochemical properties and research applications .
Biological Activity
4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoimidazole moiety, which is known for its diverse biological activities. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.
Research indicates that compounds with similar structures often interact with multiple biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest:
- Inhibition of Kinases : Similar benzoimidazole derivatives have shown kinase inhibition, which is crucial in cancer therapy.
- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Potential growth inhibition in various cancer cell lines. |
| Antioxidant | May reduce oxidative stress and protect cells from damage. |
| Enzyme Inhibition | Possible inhibition of specific kinases involved in cell signaling pathways. |
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Anticancer Activity : A study reported that a benzoimidazole derivative exhibited significant growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM . This suggests that this compound may possess similar properties.
- Pharmacological Studies : Research on related compounds indicates that they may modulate various pathways involved in inflammation and apoptosis, which are critical in cancer progression .
- Toxicological Assessments : Toxicity studies are essential for understanding the safety profile of any new compound. Preliminary assessments indicate that derivatives of benzoimidazole generally have low toxicity profiles, but specific studies on this compound are necessary to confirm these findings.
Q & A
Q. What are the standard synthetic routes for 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (a structurally related derivative) is prepared by reacting an amino-benzimidazole precursor with benzaldehyde in methanol under acidic conditions (acetic acid) at room temperature, followed by hydrolysis and purification . Another approach involves functionalizing the benzimidazole core with aminobutyl groups, as seen in analogs like 4-[4-(4-aminobutyl)-1H-imidazol-5-yl]butan-1-ol dihydrochloride, which requires careful control of stoichiometry and reaction time .
Q. How is the compound characterized to confirm structural integrity?
Structural confirmation typically employs 1H/13C NMR (in solvents like DMSO-d6) to verify hydrogen and carbon environments, mass spectrometry (MS) for molecular weight validation, and elemental analysis to confirm purity. For example, derivatives in the Journal of Chemical Research used NMR to resolve aromatic protons and methylene groups, while MS provided fragmentation patterns consistent with the molecular ion .
Q. What are the solubility and stability considerations for this compound?
The dihydrochloride salt form enhances water solubility but may require storage in anhydrous conditions to prevent hydrolysis. Stability tests should monitor degradation under varying pH and temperature. Analogous compounds (e.g., 1H-Benzoimidazol-5-ylamine dihydrochloride) are hygroscopic and should be stored in sealed containers at 2–8°C .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization involves screening solvents (e.g., methanol vs. dichloromethane), catalysts (e.g., DMAP for coupling reactions), and temperature. For instance, a 96% yield was achieved for a benzimidazole derivative using piperidine as a base at 40°C for 40 minutes, whereas prolonged reaction times reduced efficiency . Parallel experiments with varying molar ratios of reactants (e.g., benzaldehyde:amino precursor at 1.2:1) can identify optimal conditions .
Q. What computational tools predict synthetic pathways or biological activity?
Retrosynthetic analysis using databases like REAXYS and PISTACHIO can propose feasible routes. For example, highlights template-based scoring using BKMS_METABOLIC to prioritize precursors . Molecular docking studies (e.g., AutoDock Vina) may predict interactions with biological targets, such as antimicrobial enzymes or cancer-related receptors.
Q. How do researchers resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) require rigorous dose-response assays and controls. For example, ’s benzimidazole derivatives were tested at multiple concentrations (1–100 µM) to establish IC50 values, while cross-validating results with cell viability assays (e.g., MTT) . Contradictory data may arise from impurities; thus, HPLC purity >95% is critical.
Q. What strategies mitigate degradation during long-term storage?
Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation products. Lyophilization or formulation with stabilizers (e.g., trehalose) may improve shelf life. recommends airtight storage with desiccants and avoidance of light exposure .
Methodological Challenges
Q. How are regioselectivity issues addressed during benzimidazole functionalization?
Regioselective alkylation at the N1 position (vs. N3) is achieved using bulky bases (e.g., NaH) or directing groups. For example, utilized methyl groups on the benzimidazole nitrogen to direct reaction sites, confirmed by NOESY NMR .
Q. What analytical techniques quantify trace impurities in the final product?
HPLC-MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) detects impurities at <0.1%. validated purity via elemental analysis (C, H, N within ±0.3% of theoretical) .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
PPE (gloves, lab coat, goggles) is mandatory due to irritant properties (per Pictogram classifications in ). Work should occur in a fume hood to avoid inhalation. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting a physician .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
